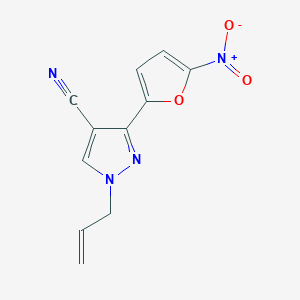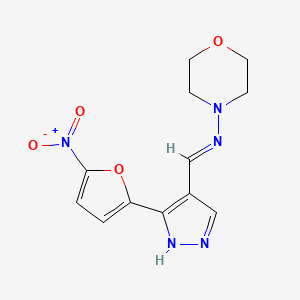![molecular formula C8H3ClN2O B12873937 4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
4-Chlorobenzo[d]oxazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzo[d]oxazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 4-position and a nitrile group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with a suitable chlorinated precursor. One common method includes the reaction of 2-aminophenol with 4-chlorobenzonitrile under acidic conditions, leading to the formation of the desired benzoxazole derivative . The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzoxazole ring can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Major Products Formed:
Substitution: 4-Amino- or 4-thiol-substituted benzoxazole derivatives.
Reduction: 2-Amino-4-chlorobenzoxazole.
Oxidation: Oxidized benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4-Chlorobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbonitrile is primarily related to its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, while the benzoxazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-Benzoxazolecarbonitrile: Similar structure but lacks the chlorine atom at the 4-position.
4-Chlorobenzoxazole: Similar structure but lacks the nitrile group at the 2-position.
Benzoxazole-2-carbonitrile: Lacks the chlorine atom at the 4-position.
Uniqueness: 4-Chlorobenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H3ClN2O |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
4-chloro-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H |
Clave InChI |
YOFSBVDMLNJWHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)



![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)

![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)


![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)
